molecular formula C9H11N3O B2356148 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL CAS No. 933697-27-9

2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL

Cat. No.: B2356148
CAS No.: 933697-27-9
M. Wt: 177.207
InChI Key: FHDGDZMBOVXTAD-UHFFFAOYSA-N
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Description

“2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL” is a chemical compound with the CAS Number: 933697-27-9 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 2-(2-aminoethyl)-1H-benzimidazol-4-ol .


Synthesis Analysis

The synthesis of imidazoles, the class of compounds to which “this compound” belongs, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11N3O . The InChI code for this compound is 1S/C9H11N3O/c10-5-4-8-11-6-2-1-3-7(13)9(6)12-8/h1-3,13H,4-5,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The density of the compound is 1.4±0.1 g/cm3 . The boiling point is 482.5±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel approach to synthesize functionalized benzimidazoimidazoles using a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method is discussed by Veltri et al. (2018). This method yields good to excellent product results under relatively mild conditions (Veltri et al., 2018).
  • Mao Xue-rong (2010) describes a microwave-promoted synthesis method for 1-((1H-benzo[d]imidazol-2-ylamino)methyl) naphthalen-2-ols, highlighting the efficiency of this approach (Mao Xue-rong, 2010).

Antimicrobial and Antifungal Applications

  • Research by Khabnadideh et al. (2012) shows promising antifungal activities of new benzimidazole derivatives against species like Candida and Aspergillus, suggesting potential medical applications (Khabnadideh et al., 2012).
  • Reddy and Reddy (2010) synthesized novel thiazol-2-amines and dihydro-1,3-thiazol-2-amine derivatives showing notable antibacterial and antifungal activities, comparable to standard antibiotics (Reddy & Reddy, 2010).

Anticancer Research

  • Rashid et al. (2012) developed benzimidazole derivatives bearing oxadiazole nucleus with significant in vitro anticancer activity, highlighting a lead compound with notable growth inhibition activity (Rashid et al., 2012).
  • A study by Abd El‐All et al. (2015) synthesized thiazolo[3,2‐a]pyrimidine derivatives with benzimidazole moiety, showing marked antitumor effects and inhibitory activities against Aurora A kinase and KSP (Abd El‐All et al., 2015).

Miscellaneous Applications

  • Shree et al. (2019) developed fluorescent chemosensors based on 2-(2-Aminophenyl)-1H-benzimidazole for detecting aluminum ions in living cells, showcasing potential in biological sensing and diagnostics (Shree et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes .

Properties

IUPAC Name

2-(2-aminoethyl)-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-5-4-8-11-6-2-1-3-7(13)9(6)12-8/h1-3,13H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDGDZMBOVXTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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